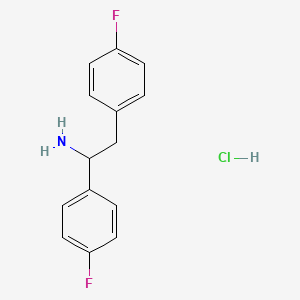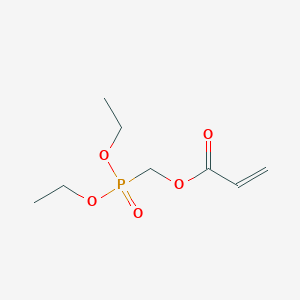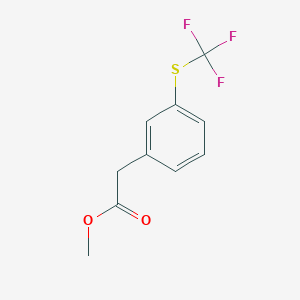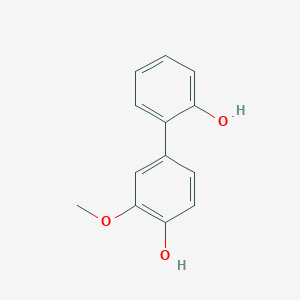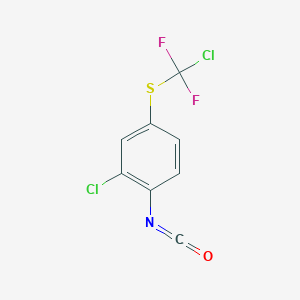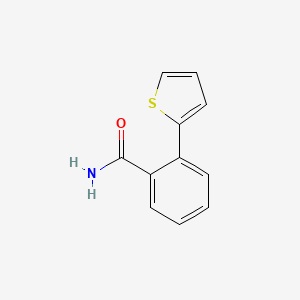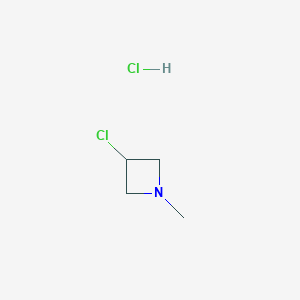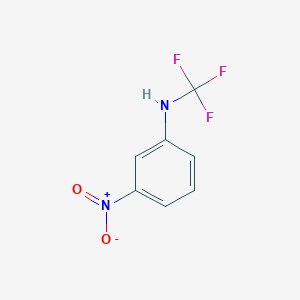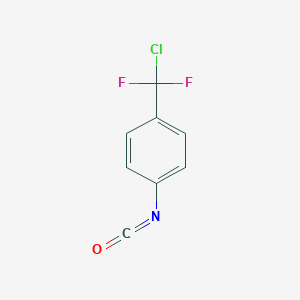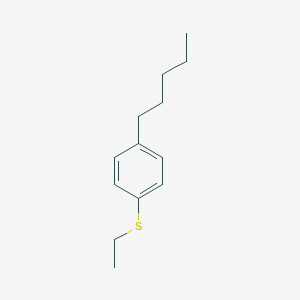
4-Pentylphenyl ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl ethyl sulfide (4-PPES) is a chemical compound belonging to the class of organic compounds known as alkylthioethers. It is a colorless liquid with a pungent odor and is used in a variety of applications. It is also known as 4-Phenylpentyl sulfide, 4-Phenylpentylthioether, 4-Pentylphenylthioether, and 4-Phenylpentylsulfide. 4-PPES is used as a flavoring agent in food, a reagent in organic synthesis, and as a precursor for pharmaceuticals and other industrial products.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 4-Pentylphenyl ethyl sulfide can be achieved through a nucleophilic substitution reaction between 4-Pentylphenyl ethyl sulfonate and sodium sulfide.
Starting Materials
4-Pentylphenol, Ethyl chloroformate, Sodium sulfide, Sodium hydroxide, Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Synthesis of 4-Pentylphenyl ethyl sulfonate, 4-Pentylphenol is reacted with ethyl chloroformate in the presence of sodium hydroxide and DMF to form 4-Pentylphenyl ethyl carbonate., 4-Pentylphenyl ethyl carbonate is then treated with sodium sulfide in DMF to form 4-Pentylphenyl ethyl sulfonate., Step 2: Synthesis of 4-Pentylphenyl ethyl sulfide, 4-Pentylphenyl ethyl sulfonate is reacted with sodium sulfide in DMF to form 4-Pentylphenyl ethyl sulfide., The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate., The product is then purified by column chromatography to obtain pure 4-Pentylphenyl ethyl sulfide.
Applications De Recherche Scientifique
4-PPES has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been used in studies of the mechanisms of action of various drugs and other compounds. In addition, it has been used in studies of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 4-PPES is not fully understood. It is thought to act as a substrate for cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also thought to interact with other enzymes and receptors in the body, although the exact mechanisms are not yet known.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-PPES are not yet fully understood. Studies have shown that it can interact with a variety of enzymes and receptors in the body, but the exact mechanisms are not yet known. In addition, it has been shown to have an effect on the metabolism of drugs and other compounds, but the exact mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
4-PPES has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. In addition, it is relatively non-toxic and has a low vapor pressure, making it safe to handle and store. The main limitation of 4-PPES is that its mechanism of action is not fully understood, making it difficult to predict the exact effects of its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 4-PPES. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, research could be conducted to further explore its potential applications in drug metabolism and other areas. Finally, research could be conducted to evaluate the safety and efficacy of 4-PPES for use in laboratory experiments.
Propriétés
IUPAC Name |
1-ethylsulfanyl-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-3-5-6-7-12-8-10-13(11-9-12)14-4-2/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFFNOOXBAESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylphenyl ethyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)
